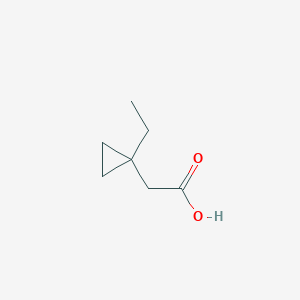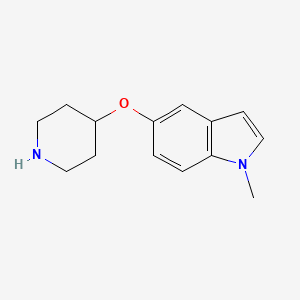
1-methyl-5-(4-piperidinyloxy)-1H-Indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(piperidin-4-yloxy)-1H-indole is a synthetic organic compound with a complex structure It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a piperidin-4-yloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(piperidin-4-yloxy)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the indole ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be attached to the 5-position of the indole ring through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with piperidin-4-ol in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of 1-methyl-5-(piperidin-4-yloxy)-1H-indole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(piperidin-4-yloxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yloxy group, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-methyl-5-(piperidin-4-yloxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5-(piperidin-4-yloxy)-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole: Lacks the piperidin-4-yloxy group, making it less complex and potentially less versatile in certain applications.
5-(piperidin-4-yloxy)-1H-indole: Lacks the methyl group at the nitrogen atom, which may affect its chemical reactivity and biological activity.
Uniqueness
1-methyl-5-(piperidin-4-yloxy)-1H-indole is unique due to the presence of both the methyl group and the piperidin-4-yloxy group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler indole derivatives.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-methyl-5-piperidin-4-yloxyindole |
InChI |
InChI=1S/C14H18N2O/c1-16-9-6-11-10-13(2-3-14(11)16)17-12-4-7-15-8-5-12/h2-3,6,9-10,12,15H,4-5,7-8H2,1H3 |
InChI Key |
DURDAPZXYNAOHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


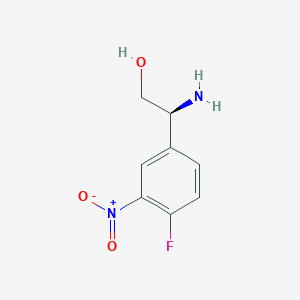

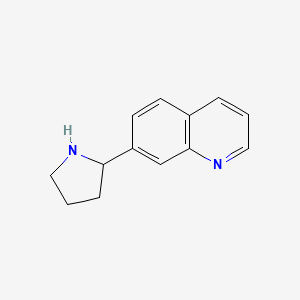
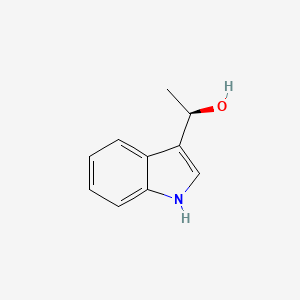


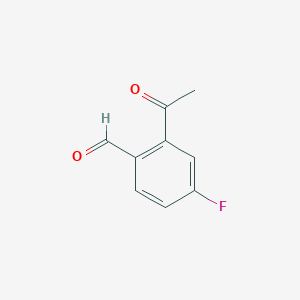


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
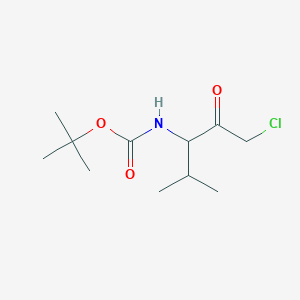
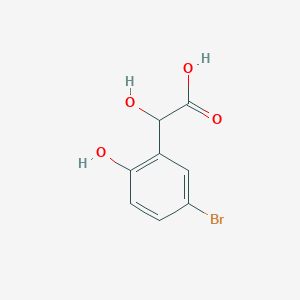
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
